molecular formula C28H34N2O6 B7794400 3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid CAS No. 372144-05-3

3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid

Cat. No.: B7794400
CAS No.: 372144-05-3
M. Wt: 494.6 g/mol
InChI Key: RFNIKSZJOGGMPH-UHFFFAOYSA-N
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Description

3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid is a complex organic compound that features a piperidine ring, a tert-butoxycarbonyl (BOC) protecting group, and a fluoren-9-ylmethoxy carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the protection of the piperidine nitrogen using the BOC group. This can be achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The piperidine ring can be oxidized to form piperidin-4-one.

  • Reduction: : The carbonyl group can be reduced to an alcohol.

  • Substitution: : The BOC group can be selectively removed using strong acids like trifluoroacetic acid.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.

  • Substitution: : Trifluoroacetic acid (TFA) is often used to remove the BOC group.

Major Products Formed

  • Oxidation: : Piperidin-4-one

  • Reduction: : 3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-aminopropanoic acid

  • Substitution: : Removal of the BOC group yields the free amine.

Scientific Research Applications

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound's structural features make it a candidate for studying protein interactions and enzyme inhibition.

  • Medicine: : It may serve as a precursor for the development of new pharmaceuticals.

  • Industry: : Its unique properties could be exploited in the design of advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

This compound is unique due to its combination of structural features. Similar compounds might include other BOC-protected amines or fluoren-9-ylmethoxy carbonyl derivatives. the specific arrangement of the piperidine ring and the attached groups sets it apart.

List of Similar Compounds

  • N-Boc-pyrrolidine-3-carboxylic acid

  • Fluoren-9-ylmethyl chloroformate derivatives

  • Other BOC-protected amines

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-12-18(13-15-30)24(16-25(31)32)29-26(33)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNIKSZJOGGMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112065
Record name 1-[(1,1-Dimethylethoxy)carbonyl]-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372144-05-3
Record name 1-[(1,1-Dimethylethoxy)carbonyl]-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372144-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1,1-Dimethylethoxy)carbonyl]-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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